[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
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Overview
Description
[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, benzyloxy, and dioxoisoindolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetic anhydride to form acetyloxy groups.
Formation of the Oxan Ring: The oxan ring is formed through a cyclization reaction.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Attachment of the Dioxoisoindolyl Group: The dioxoisoindolyl group is attached through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)-2-{[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl acetate]: This compound shares similar functional groups but differs in its overall structure and reactivity.
[(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol]: Another compound with a similar backbone but different substituents, leading to distinct chemical properties.
Properties
Molecular Formula |
C27H27NO10 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
[(3S,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3/t21?,22?,23-,24?,27-/m1/s1 |
InChI Key |
ZBWDFGPGCXFUBR-LGDNZSPCSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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